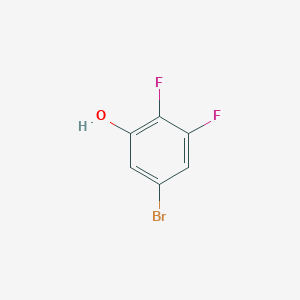

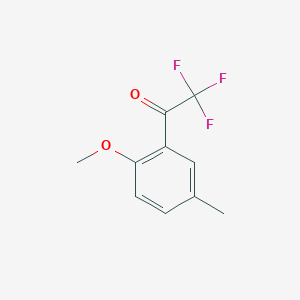

2-ブロモ-4-フルオロ-5-(トリフルオロメチル)アニリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

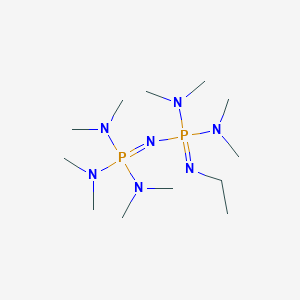

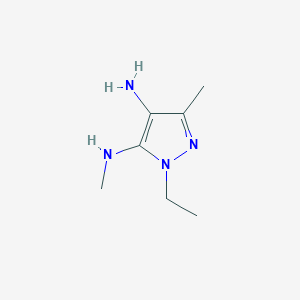

2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline, also known as BTFMA, is a compound that has been used in various scientific research applications. It is an aromatic amine, which is a type of organic compound that is composed of an aromatic ring and an amine group. BTFMA has been used in a variety of research applications, such as synthesis, biochemical and physiological effects, and mechanism of action. In

科学的研究の応用

抗菌剤としての用途

2-ブロモ-4-フルオロ-5-(トリフルオロメチル)アニリンは抗菌効果 を持っていることがわかりました。これは、微生物の増殖を阻害できるため、新しい抗菌剤の開発に役立つ可能性があります。

医薬品としての用途

2-ブロモ-4-フルオロ-5-(トリフルオロメチル)アニリンに存在するトリフルオロメチル基は、多くのFDA承認薬に共通の特徴です 。この基は、薬剤の薬理学的特性を向上させることができるため、この化合物は新しい医薬品開発に役立つ可能性があります。

C型肝炎ウイルス(HCV)NS3プロテアーゼ阻害剤

2-ブロモ-4-フルオロ-5-(トリフルオロメチル)アニリンは、C型肝炎ウイルス(HCV)NS3プロテアーゼ の阻害剤の合成と生化学的評価に使用されてきました。この酵素は、C型肝炎ウイルスの複製に不可欠であるため、阻害剤は抗ウイルス薬として使用できる可能性があります。

フッ素含有化合物

2-ブロモ-4-フルオロ-5-(トリフルオロメチル)アニリンにフッ素が存在することで、フッ素含有化合物の合成の候補となります。これらの化合物は、医薬品、電子機器、農薬、触媒など、さまざまな用途があります .

Safety and Hazards

The compound is classified as dangerous with hazard statements H302-H312-H315-H319-H331, indicating that it is harmful if swallowed, in contact with skin, causes skin and eye irritation, and is toxic if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

It has been found to have anantimicrobial effect , suggesting that it may interact with targets in microbial cells. It has also been used in the synthesis and biochemical evaluation of inhibitors of the hepatitis C virus (HCV) NS3 protease , indicating that it may interact with this enzyme in the HCV.

Mode of Action

Given its use in the synthesis of hcv ns3 protease inhibitors , it may interact with this enzyme, potentially inhibiting its function and thus interfering with the life cycle of the HCV.

Biochemical Pathways

Its role as a potential inhibitor of the hcv ns3 protease suggests that it may affect theviral replication pathway of HCV .

Result of Action

Its antimicrobial effect and potential role as an HCV NS3 protease inhibitor suggest that it may inhibit the growth of microbes and the replication of HCV at the molecular and cellular levels.

Action Environment

It is recommended to store the compound in acool place , keep the container tightly closed in a dry and well-ventilated place , and store away from strong oxidizing agents .

生化学分析

Biochemical Properties

It has been used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis C virus (HCV) NS3 protease .

Cellular Effects

It has been noted to have an antimicrobial effect .

Molecular Mechanism

It has been used in the synthesis of inhibitors of the HCV NS3 protease, suggesting it may interact with this enzyme .

Metabolic Pathways

A study on the metabolism of 2-bromo-4-trifluoromethylaniline in rats has been reported .

特性

IUPAC Name |

2-bromo-4-fluoro-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMRCSMDONHRKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Br)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641047 |

Source

|

| Record name | 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193090-60-7 |

Source

|

| Record name | 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 193090-60-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)

![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)